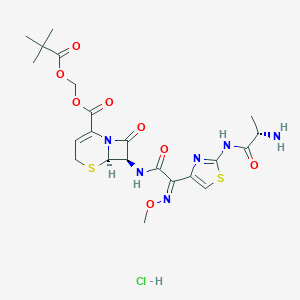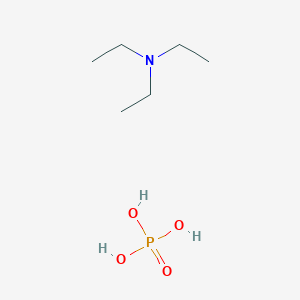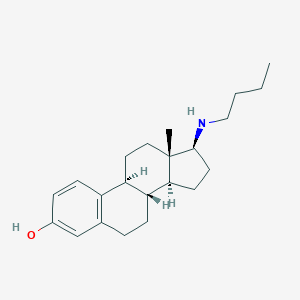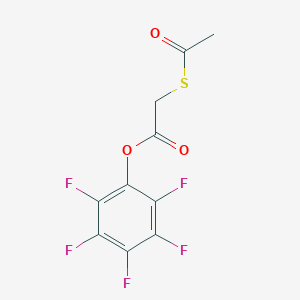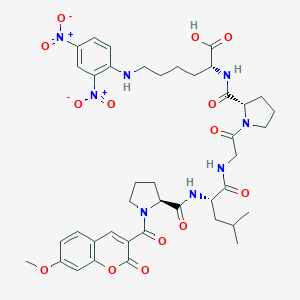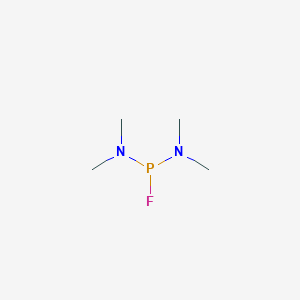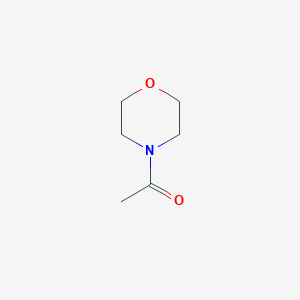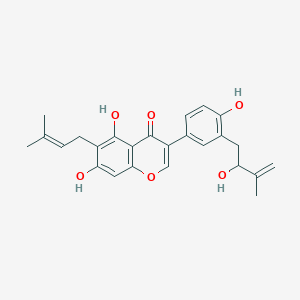
Derrisisoflavone B
Descripción general
Descripción
Derrisisoflavone B is a type of isoflavonoid, a class of flavonoids with a 3-phenylchromen-4-one backbone. Isoflavonoids are known for their diverse biological activities and are commonly found in the Fabaceae family, including the Derris genus. Although the provided data does not specifically mention "this compound," it does refer to various isoflavonoids and flavonoids isolated from different species of Derris. For instance, a new isoflavone named derrisisoflavone G was isolated from Derris ferruginea, which suggests that the Derris genus is a source of unique isoflavonoids with potential biological activities .
Synthesis Analysis
The synthesis of isoflavonoids like this compound typically involves complex organic reactions, often starting from simpler flavonoids or related compounds. The data provided does not detail the synthesis of this compound, but it does mention the hemi-synthesis of derrisisoflavone G, which implies that semi-synthetic methods are employed to derive complex isoflavonoids from naturally occurring precursors .
Molecular Structure Analysis
Isoflavonoids are characterized by their 3-phenylchromen-4-one structure, and their molecular structure is often elucidated using spectroscopic methods. The papers provided describe the use of spectral analysis to determine the structures of various flavonoids isolated from Derris species . These analyses are crucial for understanding the chemical nature and potential reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of isoflavonoids like this compound is influenced by their functional groups and molecular structure. The papers do not provide specific reactions for this compound, but they do mention the biological activities of similar compounds, which are often related to their ability to participate in chemical reactions with biological macromolecules. For example, some isoflavonoids have been shown to inhibit the formation of advanced glycation endproducts (AGEs), which involves a chemical reaction between the isoflavonoid and sugar molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoflavonoids are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their isolation and biological activity. The data provided does not specify these properties for this compound, but it does describe the isolation of various flavonoids from Derris species, which suggests that these compounds can be extracted and purified using techniques such as fast centrifugal partition chromatography (FCPC) . The biological activities mentioned, such as antiparasitic and anti-AGEs activities, also give an indirect indication of the chemical properties of these compounds .
Safety and Hazards
When handling Derrisisoflavone B, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
Derrisisoflavone B is a prenylated isoflavonoid isolated from the ethanol extract of Derris robusta It’s known that flavonoids, including prenylated isoflavonoids, are associated with a broad spectrum of biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant activities .
Mode of Action
They can modulate the activity of enzymes, receptors, and cell signaling pathways
Biochemical Pathways
They can affect central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway
Pharmacokinetics
The “lipinski’s rule of five” is often used to evaluate the drug-likeness of a compound, which includes parameters related to bioavailability . More research is needed to determine the ADME properties of this compound.
Result of Action
Flavonoids are known to have a wide range of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and cytotoxic effects
Análisis Bioquímico
Biochemical Properties
Derrisisoflavone B interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a prenylated isoflavonoid, a class of compounds known for their diverse biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant activities
Cellular Effects
This compound has been shown to have a variety of biological and pharmacological activities. Studies have indicated that it possesses antioxidant, anti-inflammatory, antibacterial, anticoagulant, and anti-tumor activities
Molecular Mechanism
As a flavonoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a major secondary metabolic pathway in plants It interacts with various enzymes and cofactors within this pathway
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-21(28)11-22-23(24(17)29)25(30)18(12-31-22)15-6-8-19(26)16(9-15)10-20(27)14(3)4/h5-6,8-9,11-12,20,26-29H,3,7,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPCNLZUDSZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



